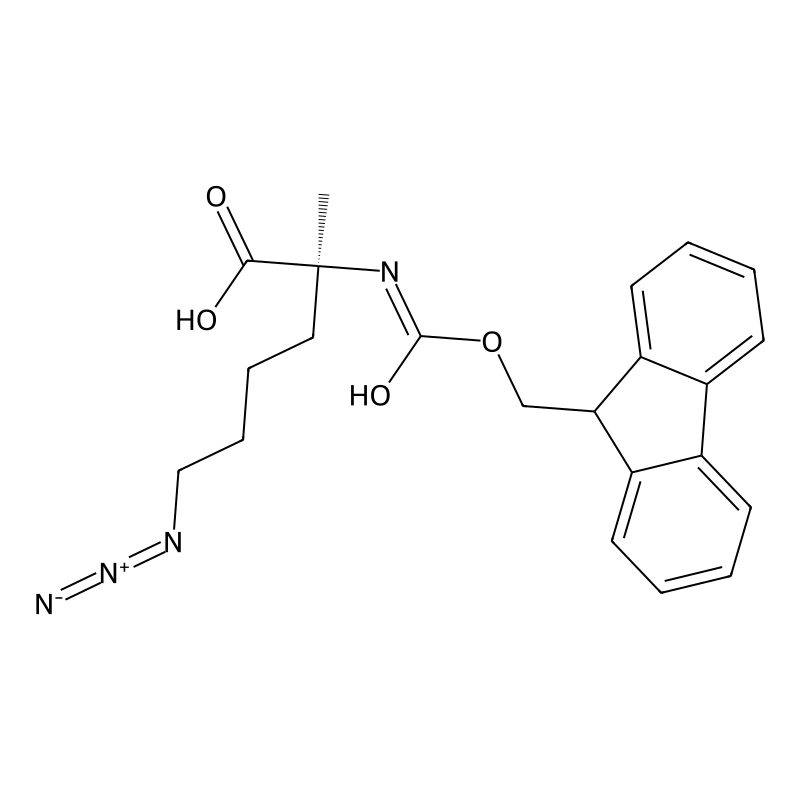(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Peptide Synthesis
Scientific Field: Biochemistry
Summary of the Application: Compounds similar to “(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid”, specifically (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides, are used in the synthesis of peptides.
Methods of Application: The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method.
Results or Outcomes: These compounds are isolated as crystalline solids, stable at room temperature, with a long shelf-life, as well as in aqueous washing operations.
(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenyl group, a methoxycarbonylamino group, and an azido functional group. This compound features a chiral center, indicated by the (S) designation, which is crucial for its biological activity. The presence of the azido group suggests potential applications in bioorthogonal chemistry, where it can participate in click reactions, making it valuable for labeling and imaging studies in biological systems.
- Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, particularly with alkynes or alkenes in click chemistry.
- Hydrolysis: The methoxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acid.
- Reduction: The azido group can be reduced to an amine through catalytic hydrogenation or other reduction methods.
These reactions are facilitated by the compound's functional groups and can be leveraged in synthetic pathways for further derivatization.
The biological activity of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid may include:
- Antimicrobial Activity: Compounds with azido groups have shown potential as antimicrobial agents due to their ability to disrupt cellular processes.
- Antitumor Properties: Similar compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition: The structural features may allow it to interact with specific enzyme targets, potentially modulating metabolic pathways.
The synthesis of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid typically involves multi-step organic synthesis techniques:
- Protection of Amino Groups: The amino group is protected using a fluorenylmethoxycarbonyl (Fmoc) or similar protecting group.
- Formation of the Azide: The azido group can be introduced via nucleophilic substitution of an appropriate precursor.
- Chiral Resolution: If necessary, chiral resolution methods such as chromatography can be employed to isolate the desired enantiomer.
- Final Deprotection: The protecting groups are removed under mild conditions to yield the final product.
This compound has potential applications in various fields:
- Drug Development: Its unique structure may offer novel pharmacological properties, making it a candidate for new therapeutic agents.
- Chemical Biology: The azido functionality allows for bioorthogonal labeling and imaging applications in live cells.
- Material Science: It could be used in the development of smart materials that respond to biological stimuli.
Interaction studies are crucial for understanding how (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid interacts with biological targets:
- Binding Affinity Assessments: Techniques such as surface plasmon resonance or isothermal titration calorimetry can be used to quantify binding interactions with proteins.
- Cellular Uptake Studies: Fluorescent labeling can help visualize cellular uptake and localization within biological systems.
- In Vivo Studies: Animal models may be employed to assess therapeutic efficacy and safety profiles.
Similar compounds include:
- Azidohomoalanine: An analog that also features an azide group but lacks the fluorenyl moiety; used in peptide synthesis.
- Fluorenylmethoxycarbonyl-L-alanine: A simpler derivative that serves as a protecting group in peptide synthesis but does not exhibit the same bioactivity potential.
- N-Azidoacetyl-L-cysteine: Contains an azide and is involved in thiol chemistry but differs structurally from the target compound.
Comparison TableCompound Name Structural Features Unique Properties (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid Fluorenyl group, azide, chiral center Potential for bioorthogonal reactions Azidohomoalanine Azide, non-chiral Used in peptide synthesis Fluorenylmethoxycarbonyl-L-alanine Fluorenyl protecting group Primarily a protecting agent N-Azidoacetyl-L-cysteine Azide, thiol-reactive Involved in thiol chemistry
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid | Fluorenyl group, azide, chiral center | Potential for bioorthogonal reactions |
| Azidohomoalanine | Azide, non-chiral | Used in peptide synthesis |
| Fluorenylmethoxycarbonyl-L-alanine | Fluorenyl protecting group | Primarily a protecting agent |
| N-Azidoacetyl-L-cysteine | Azide, thiol-reactive | Involved in thiol chemistry |
This compound stands out due to its complex structure and multifunctional capabilities, making it a versatile candidate for further research and development in medicinal chemistry and related fields.








